Bis(4-methylphenyl)(phenyl)methanol
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Overview
Description
Bis(4-methylphenyl)(phenyl)methanol, also known as bis(4-tolyl)phenylmethanol, is a chemical compound that belongs to the family of diarylmethanols. It is widely used in scientific research applications, especially in the field of organic chemistry. This compound is known for its unique properties, including its ability to act as a chiral auxiliary in asymmetric synthesis and its ability to form stable complexes with metal ions.
Mechanism Of Action
The mechanism of action of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is not fully understood. However, it is believed to act as a chiral auxiliary by forming a complex with the substrate, which helps to control the stereochemistry of the reaction. It is also believed to act as a ligand in metal-catalyzed reactions by coordinating with the metal ion and enhancing the reactivity of the catalyst.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol. However, it is not known to have any significant toxic effects on humans or animals. It is also not known to have any therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is its ability to act as a chiral auxiliary in asymmetric synthesis, which allows for the synthesis of enantiomerically pure compounds. Additionally, it is a readily available and inexpensive reagent. However, one of the limitations of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
Future Directions
There are several future directions for research on Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol. One area of research could be the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research could be the exploration of its potential as a ligand in metal-catalyzed reactions, which could lead to the development of new catalysts with improved reactivity. Additionally, research could be conducted on the potential use of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol as a building block in the synthesis of new pharmaceuticals and agrochemicals.
Synthesis Methods
Bis(4-methylphenyl)(phenyl)methanol can be synthesized through a variety of methods, including the reaction of 4-methylbenzyl chloride with phenylmagnesium bromide, the reaction of 4-methylbenzaldehyde with benzylmagnesium chloride, or the reaction of 4-methylbenzyl bromide with phenyl lithium. The most commonly used method is the reaction of 4-methylbenzaldehyde with benzylmagnesium chloride, which yields Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol in high yields.
Scientific Research Applications
Bis(4-methylphenyl)(phenyl)methanol is widely used in scientific research applications, especially in the field of organic chemistry. It is used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. It is also used as a ligand in metal-catalyzed reactions, where it forms stable complexes with metal ions and enhances the reactivity of the catalyst. Additionally, Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is used as a building block in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
properties
CAS RN |
6266-56-4 |
---|---|
Product Name |
Bis(4-methylphenyl)(phenyl)methanol |
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
bis(4-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C21H20O/c1-16-8-12-19(13-9-16)21(22,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 |
InChI Key |
YERSCBIKMYKKHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Other CAS RN |
6266-56-4 |
Origin of Product |
United States |
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